molecular formula C8H7N3O2 B14128270 2-Amino-2,3-dihydrophthalazine-1,4-dione CAS No. 88976-67-4

2-Amino-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B14128270
CAS No.: 88976-67-4
M. Wt: 177.16 g/mol
InChI Key: GAKDOEJMVPAICM-UHFFFAOYSA-N
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Description

2-Amino-2,3-dihydrophthalazine-1,4-dione, also known as luminol, is a chemical compound with the molecular formula C₈H₇N₃O₂ and a molar mass of 177.16 g/mol . It is well-known for its chemiluminescent properties, which make it useful in various applications, particularly in forensic science for detecting blood traces.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2,3-dihydrophthalazine-1,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitrophthalic acid with hydrazine, followed by reduction of the resulting 3-nitrophthalhydrazide . The reaction conditions typically involve heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound with hydrogen peroxide produces a chemiluminescent product that emits light .

Mechanism of Action

The mechanism by which 2-Amino-2,3-dihydrophthalazine-1,4-dione exerts its effects involves the oxidation of the compound, leading to the formation of an excited state intermediate. This intermediate then releases energy in the form of light as it returns to the ground state . The molecular targets and pathways involved include interactions with oxidizing agents and the subsequent emission of light.

Comparison with Similar Compounds

2-Amino-2,3-dihydrophthalazine-1,4-dione is unique due to its strong chemiluminescent properties. Similar compounds include:

In comparison, this compound is often preferred for its higher luminescence efficiency and broader range of applications.

Properties

CAS No.

88976-67-4

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-amino-2H-phthalazine-1,4-dione

InChI

InChI=1S/C8H7N3O2/c9-11-8(13)6-4-2-1-3-5(6)7(12)10-11/h1-4H,9H2,(H,10,12)

InChI Key

GAKDOEJMVPAICM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)N

Origin of Product

United States

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